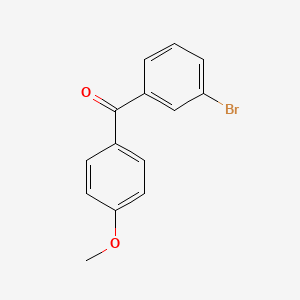

(3-Bromophenyl)(4-methoxyphenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRBFLHMELPKFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373707 | |

| Record name | (3-bromophenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54118-76-2 | |

| Record name | (3-Bromophenyl)(4-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54118-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-bromophenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54118-76-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (3-Bromophenyl)(4-methoxyphenyl)methanone

Disclaimer: A definitive CAS (Chemical Abstracts Service) number for (3-Bromophenyl)(4-methoxyphenyl)methanone could not be identified through comprehensive searches of publicly available databases and chemical supplier catalogs. While the isomeric compound, (4-Bromophenyl)(4-methoxyphenyl)methanone, is listed with CAS number 54118-75-1, the 3-bromo isomer does not have a readily available, confirmed CAS number.[1] This suggests that the compound may not be well-characterized or widely available commercially.

This guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of this compound, based on established chemical principles and data from structurally related benzophenone derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound belongs to the diarylketone class of organic compounds, commonly known as benzophenones. The structure features a central carbonyl group connecting a 3-bromophenyl ring and a 4-methoxyphenyl ring.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₄H₁₁BrO₂ | - |

| Molecular Weight | 291.14 g/mol | - |

| XLogP3 | 4.1 | - |

| Hydrogen Bond Donor Count | 0 | - |

| Hydrogen Bond Acceptor Count | 2 | - |

| Rotatable Bond Count | 2 | - |

| Exact Mass | 289.9942 g/mol | - |

| Monoisotopic Mass | 289.9942 g/mol | - |

| Topological Polar Surface Area | 26.3 Ų | - |

| Heavy Atom Count | 18 | - |

Note: These properties are computationally predicted and have not been experimentally verified.

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a common and effective method for synthesizing unsymmetrical benzophenones is the Friedel-Crafts acylation.

Proposed Synthesis via Friedel-Crafts Acylation

This method would involve the acylation of anisole with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Workflow:

Caption: Proposed workflow for the synthesis of this compound via Friedel-Crafts acylation.

Detailed Methodology:

-

Reaction Setup: To a solution of anisole in a dry, inert solvent such as dichloromethane, cooled to 0°C in an ice bath, add a Lewis acid catalyst (e.g., anhydrous aluminum chloride) portion-wise with stirring.

-

Acylation: Add 3-bromobenzoyl chloride dropwise to the stirred suspension. The reaction mixture is typically stirred at 0°C for a period and then allowed to warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Work-up: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure this compound.

Potential Biological Activities and Signaling Pathways

Specific biological activities for this compound have not been reported. However, the benzophenone scaffold is a common motif in many biologically active compounds.[2][3][4][5][6] Substituted benzophenones have been reported to exhibit a range of activities, including:

-

Anticancer Activity: Many natural and synthetic benzophenones have demonstrated cytotoxic effects against various cancer cell lines.[3][5] The mechanisms of action can be diverse, often involving the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.

-

Antimicrobial and Antifungal Activity: The benzophenone core is found in compounds with activity against various bacteria and fungi.[3][6]

-

Antioxidant Activity: Phenolic benzophenones, in particular, are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[3]

-

Anti-HIV Activity: Certain benzophenone derivatives have been identified as non-nucleoside HIV-1 reverse transcriptase inhibitors.[2]

Given these precedents, it is plausible that this compound could be investigated for similar biological activities.

Hypothetical Signaling Pathway Involvement:

Based on the activities of related compounds, a hypothetical involvement in a cancer-related signaling pathway could be explored. For instance, many anticancer agents interfere with pathways like the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Conclusion

This compound is a benzophenone derivative for which there is a notable lack of specific experimental data and a confirmed CAS number in the public domain. This technical guide has provided a putative synthesis protocol and an overview of potential biological activities based on the well-documented properties of structurally related compounds. Further experimental investigation is required to determine the actual physicochemical properties, spectroscopic data, and biological profile of this specific molecule. Researchers interested in this compound are encouraged to perform de novo synthesis and characterization.

References

- 1. 54118-75-1|(4-Bromophenyl)(4-methoxyphenyl)methanone|BLD Pharm [bldpharm.com]

- 2. Synthesis and biological activity of naphthyl-substituted (B-ring) benzophenone derivatives as novel non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]

An In-depth Technical Guide to (3-Bromophenyl)(4-methoxyphenyl)methanone

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (3-Bromophenyl)(4-methoxyphenyl)methanone for researchers, scientists, and drug development professionals.

Chemical Properties and Identifiers

This compound, also known as 3-bromo-4'-methoxybenzophenone, is an aromatic ketone. Below is a summary of its key chemical identifiers and properties.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁BrO₂ | [1] |

| Molecular Weight | 291.14 g/mol | [1] |

| CAS Number | 54118-76-2 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Bromo-4'-methoxybenzophenone | [1] |

| InChI | InChI=1S/C14H11BrO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3 | [1] |

| SMILES | COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | [1] |

Physical Properties:

| Property | Value | Notes |

| Melting Point | 80-81 °C | Experimental data. |

| Boiling Point | 401.6 °C at 760 mmHg | Predicted value. |

| Solubility | Not available | Experimental data not found. Expected to be soluble in common organic solvents. |

| Density | 1.401 g/cm³ | Predicted value. |

Spectral Data:

| Adduct | m/z |

| [M+H]⁺ | 291.00151 |

| [M+Na]⁺ | 312.98345 |

| [M-H]⁻ | 288.98695 |

| [M+NH₄]⁺ | 308.02805 |

| [M+K]⁺ | 328.95739 |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with 3-bromobenzoyl chloride.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of this compound with a reported yield of 84%.[2]

Materials:

-

3-Bromobenzoyl chloride (0.82 mol)

-

Anisole (1.03 mol)

-

Aluminum chloride (AlCl₃) (1.03 mol)

-

Dichloromethane (DCM)

-

20% Hydrochloric acid (HCl)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

To a cooled (0°C) mixture of 3-bromobenzoyl chloride and anisole in dichloromethane, add aluminum chloride portion-wise with stirring under a nitrogen atmosphere.

-

Allow the resulting reaction mixture to stir at room temperature overnight.

-

Pour the reaction mixture into 20% HCl and stir for 1 hour.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Wash the resulting residue with hexane to afford the final product.

Potential Biological Activities

While specific biological activities for this compound have not been extensively reported, the benzophenone scaffold is a common motif in a variety of biologically active compounds. Derivatives of benzophenone have demonstrated a wide range of pharmacological properties, including:

-

Anticancer Activity: Many benzophenone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: The benzophenone core is present in compounds exhibiting antibacterial and antifungal properties.

-

Anti-inflammatory Activity: Certain benzophenone derivatives have shown potential as anti-inflammatory agents.

The presence of the bromine atom and the methoxy group on the phenyl rings of this compound may influence its lipophilicity, electronic properties, and steric profile, which in turn could modulate its biological activity. Further research is warranted to explore the specific pharmacological profile of this compound.

References

An In-depth Technical Guide to (3-Bromophenyl)(4-methoxyphenyl)methanone

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of (3-Bromophenyl)(4-methoxyphenyl)methanone, a substituted benzophenone derivative. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Chemical Structure and Identifiers

This compound, also known as 3-bromo-4'-methoxybenzophenone, is a diarylketone featuring a bromine atom on one phenyl ring and a methoxy group on the other.

Structure:

Chemical Identifiers [1][2][3]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 54118-76-2 |

| Molecular Formula | C14H11BrO2 |

| Molecular Weight | 291.14 g/mol |

| InChI | InChI=1S/C14H11BrO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3 |

| InChIKey | VIRBFLHMELPKFP-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br |

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

Table of Physicochemical Data [1][2]

| Property | Value | Source |

| Melting Point | 191°C | ChemicalBook |

| Boiling Point | 401.6°C at 760 mmHg (Predicted) | AccelaChem |

| Physical Form | Powder | ChemicalBook |

| Color | Light beige to faint orange | ChemicalBook |

| Purity | ≥95% | AccelaChem, acints |

| XLogP3-AA | 3.9 | Guidechem |

| Topological Polar Surface Area | 26.3 Ų | Guidechem |

| Hydrogen Bond Donor Count | 0 | Guidechem |

| Hydrogen Bond Acceptor Count | 2 | Guidechem |

| Rotatable Bond Count | 3 | Guidechem |

Synthesis

The primary method for the synthesis of this compound is the Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

Reaction Scheme:

Detailed Methodology:

To a cooled (0°C) mixture of 3-bromobenzoyl chloride (0.82 mol) and anisole (1.03 mol) in dichloromethane (DCM, 2.0 L), aluminum chloride (AlCl3, 1.03 mol) is added portion-wise with stirring under a nitrogen atmosphere. The resulting reaction mixture is allowed to stir at room temperature overnight.

Following the reaction, the mixture is poured into 20% hydrochloric acid (HCl, 1500 ml) and stirred for 1 hour. The layers are then separated, and the aqueous layer is extracted with DCM (2 x 750 ml). The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The resulting residue is washed with hexane to yield the final product.

Diagram of Synthesis Workflow:

Caption: Friedel-Crafts synthesis of this compound.

Spectroscopic Data

Detailed spectroscopic data is crucial for the structural confirmation and purity assessment of the compound. While comprehensive experimental spectra for this compound are not widely available in public databases, typical spectral features can be predicted based on its structure.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the aromatic protons on both the 3-bromophenyl and 4-methoxyphenyl rings, as well as a singlet for the methoxy group protons.

-

¹³C NMR: Resonances for the carbonyl carbon, the carbon atoms of the two aromatic rings (including those bonded to bromine and the methoxy group), and the methoxy carbon.

-

IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. Also, C-O stretching for the methoxy group and C-Br stretching vibrations would be expected.

-

Mass Spectrometry: The molecular ion peak (M+) and peaks corresponding to the isotopic pattern of bromine (approximately equal intensity for M+ and M+2). Fragmentation patterns would likely involve the loss of the methoxy group and cleavage around the carbonyl group.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. As a substituted benzophenone, it belongs to a class of compounds with diverse biological activities, and further research is required to elucidate its potential pharmacological profile.

Logical Relationship for Future Investigation:

Caption: A logical workflow for investigating the biological activity of the title compound.

Conclusion

This compound is a readily synthesizable benzophenone derivative. This guide provides foundational data for researchers interested in this compound. The lack of extensive public data on its biological activity presents an opportunity for novel research in medicinal chemistry and chemical biology. The detailed synthesis protocol and compiled physicochemical properties herein serve as a valuable starting point for such investigations.

References

An In-Depth Technical Guide to the Synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromophenyl)(4-methoxyphenyl)methanone, a key intermediate in the synthesis of various pharmacologically active compounds, can be prepared through several synthetic routes. This document provides a detailed technical overview of the most common and effective methods for its synthesis, with a primary focus on the Friedel-Crafts acylation reaction. Alternative pathways, including Suzuki-Miyaura coupling and Grignard reactions, are also discussed. This guide includes detailed experimental protocols, quantitative data, and process visualizations to aid researchers in the efficient and safe synthesis of this important benzophenone derivative.

Core Synthesis Routes

The synthesis of this compound can be primarily achieved through three distinct chemical transformations:

-

Route 1: Friedel-Crafts Acylation: The most direct and widely reported method involves the electrophilic aromatic substitution of anisole with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst.

-

Route 2: Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between a suitable arylboronic acid and an aryl halide derivative can be employed to form the diaryl ketone structure.

-

Route 3: Grignard Reaction: The nucleophilic addition of a Grignard reagent to an appropriate electrophile, such as an acyl chloride or a nitrile, provides another viable pathway to the target molecule.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation of anisole with 3-bromobenzoyl chloride is a robust and high-yielding method for the preparation of this compound. The reaction proceeds via the formation of an acylium ion intermediate, which then undergoes electrophilic attack on the electron-rich anisole ring, primarily at the para position due to the ortho,para-directing effect of the methoxy group and steric hindrance at the ortho position.

Reaction Scheme

An In-depth Technical Guide to (3-Bromophenyl)(4-methoxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromophenyl)(4-methoxyphenyl)methanone is a diaryl ketone, a class of organic compounds characterized by a carbonyl group connecting two aryl rings. The benzophenone scaffold is of significant interest in medicinal chemistry due to its presence in numerous naturally occurring and synthetic molecules with a wide range of biological activities.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a representative synthetic protocol, and a discussion of the biological activities associated with the broader class of substituted benzophenones.

Chemical Identity and Properties

The IUPAC name for the compound is this compound.[3] It is a substituted benzophenone with a bromine atom at the meta-position of one phenyl ring and a methoxy group at the para-position of the other.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁BrO₂ | [3] |

| Molecular Weight | 291.14 g/mol | [4] |

| Monoisotopic Mass | 289.99423 Da | [3] |

| Predicted XlogP | 3.9 | [3] |

| InChI | InChI=1S/C14H11BrO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3 | [3] |

| InChIKey | VIRBFLHMELPKFP-UHFFFAOYSA-N | [3] |

| SMILES | COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | [3] |

Table 2: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 291.00151 | 156.0 |

| [M+Na]⁺ | 312.98345 | 167.0 |

| [M-H]⁻ | 288.98695 | 165.3 |

| [M+NH₄]⁺ | 308.02805 | 175.1 |

| [M+K]⁺ | 328.95739 | 156.0 |

| [M+H-H₂O]⁺ | 272.99149 | 155.2 |

| [M+HCOO]⁻ | 334.99243 | 177.4 |

| Data obtained from computational predictions.[3] |

Synthesis of this compound

The primary method for the synthesis of unsymmetrical diaryl ketones such as this compound is the Friedel-Crafts acylation.[5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst.[6]

General Experimental Protocol: Friedel-Crafts Acylation

Materials and Reagents:

-

Anisole

-

3-Bromobenzoyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (aqueous solution)

-

Brine

-

Magnesium sulfate (anhydrous)

-

Ice

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add 3-bromobenzoyl chloride to the cooled suspension with stirring.

-

To this mixture, add anisole dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and wash it sequentially with water, aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Due to the electron-withdrawing nature of the carbonyl group in the product, multiple acylations are generally avoided.[6]

Caption: General workflow for the synthesis of this compound via Friedel-Crafts acylation.

Biological Activities of Substituted Benzophenones

While specific biological data for this compound is limited in the available literature, the benzophenone scaffold is a common feature in molecules exhibiting a wide array of biological activities.[1][9] Research on various substituted benzophenones has demonstrated their potential as:

-

Anticancer Agents: Many natural and synthetic benzophenones have shown cytotoxic effects against various human cancer cell lines.[9][10] For some compounds, IC₅₀ values are reported to be in the low micromolar range.[9]

-

Anti-inflammatory Agents: Certain benzophenone derivatives have been evaluated for their anti-inflammatory properties, with some showing efficacy in rat paw edema inhibition tests and cyclooxygenase assays.[1]

-

Antimicrobial and Antiviral Agents: The benzophenone core is found in compounds with activity against various microbes and viruses, including HIV.[9][11] For instance, a series of naphthyl-substituted benzophenones were identified as non-nucleoside HIV-1 reverse transcriptase inhibitors, with one analog exhibiting an EC₅₀ value of 4.8 nM against wild-type HIV-1.[11]

-

Antioxidant Agents: The antioxidant properties of several benzophenone derivatives have been investigated, with some brominated phenols showing effective radical scavenging activities.[12]

The biological activity is often highly dependent on the substitution pattern of the aryl rings.[2] The presence and position of functional groups like halogens and methoxy groups can significantly influence the pharmacological profile of the molecule.

Conclusion

This compound is a diaryl ketone with potential for further investigation in drug discovery and materials science, given the diverse biological activities associated with the benzophenone scaffold. Its synthesis is accessible through well-established methods like Friedel-Crafts acylation. Future research could focus on the detailed biological evaluation of this specific compound to elucidate its potential therapeutic applications and mechanism of action.

References

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]

- 3. PubChemLite - this compound (C14H11BrO2) [pubchemlite.lcsb.uni.lu]

- 4. 4-Bromo-3'-methoxybenzophenone | C14H11BrO2 | CID 2757032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unsymmetrical Diaryl Ketones from Arenes [organic-chemistry.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological activity of naphthyl-substituted (B-ring) benzophenone derivatives as novel non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical and Chemical Properties of (3-Bromophenyl)(4-methoxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromophenyl)(4-methoxyphenyl)methanone, a substituted benzophenone, represents a core chemical scaffold with significant potential in medicinal chemistry and materials science. The benzophenone framework is a recurring motif in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a conceptual framework for its potential biological evaluation.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁BrO₂ | [1][2] |

| Molecular Weight | 291.14 g/mol | [1][3] |

| CAS Number | 54118-76-2 | [1] |

| Appearance | Light beige to faint orange powder | [4] |

| Melting Point | 191°C | [4] |

| Boiling Point | No data available | [3] |

| Solubility | No data available |

Synthesis Protocol: Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with 3-bromobenzoyl chloride.[1]

Experimental Workflow: Friedel-Crafts Acylation

Caption: Workflow for the synthesis of this compound.

Detailed Methodology

-

Reaction Setup: In a suitable reaction vessel, combine 3-bromobenzoyl chloride (0.82 mol) and anisole (1.03 mol) in dichloromethane (DCM, 2.0 L).[1] Cool the resulting mixture to 0°C in an ice bath.[1]

-

Catalyst Addition: Under a nitrogen atmosphere, add aluminum chloride (AlCl₃, 1.03 mol) portion-wise to the stirred mixture.[1]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring overnight.[1]

-

Quenching: Carefully pour the reaction mixture into a beaker containing 1500 mL of 20% hydrochloric acid and stir vigorously for 1 hour.[1]

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer.[1] Extract the aqueous layer twice with 750 mL portions of DCM.[1]

-

Washing and Drying: Combine all organic layers and wash sequentially with water and brine.[1] Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

-

Final Purification: Wash the resulting residue with hexane to afford the purified this compound.[1]

Spectroscopic Characterization

Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 291.00151 |

| [M+Na]⁺ | 312.98345 |

| [M-H]⁻ | 288.98695 |

| [M+NH₄]⁺ | 308.02805 |

| [M+K]⁺ | 328.95739 |

| [M]⁺ | 289.99368 |

| [M]⁻ | 289.99478 |

ngcontent-ng-c4139270029="" class="ng-star-inserted">Data predicted using CCSbase.

Potential Biological Activity and Screening Workflow

The benzophenone scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities. While the specific biological profile of this compound is not yet defined, its structural similarity to other biologically active benzophenones suggests potential for a range of therapeutic applications. A logical workflow for the initial biological evaluation of this compound is proposed below.

Proposed Biological Screening Workflow

References

- 1. 3-BROMO-4''-METHOXYBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 2. PubChemLite - this compound (C14H11BrO2) [pubchemlite.lcsb.uni.lu]

- 3. 54118-75-1|(4-Bromophenyl)(4-methoxyphenyl)methanone|BLD Pharm [bldpharm.com]

- 4. 3-BROMO-4''-METHOXYBENZOPHENONE CAS#: 54118-76-2 [amp.chemicalbook.com]

Spectroscopic and Synthetic Profile of (3-Bromophenyl)(4-methoxyphenyl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a probable synthetic route for (3-Bromophenyl)(4-methoxyphenyl)methanone, a compound of interest in medicinal chemistry and materials science. The information is compiled from various sources, including spectral data for closely related analogs, to offer a detailed profile for research and development purposes.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that while some data is predicted or derived from analogous structures, it provides a strong foundation for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.80 | d, J ≈ 8.8 Hz | 2H | H-2', H-6' (of 4-methoxyphenyl) |

| ~7.70 | t, J ≈ 1.8 Hz | 1H | H-2 (of 3-bromophenyl) |

| ~7.65 | ddd, J≈8.0, 2.0, 1.0 Hz | 1H | H-6 (of 3-bromophenyl) |

| ~7.50 | ddd, J≈8.0, 2.0, 1.0 Hz | 1H | H-4 (of 3-bromophenyl) |

| ~7.35 | t, J ≈ 8.0 Hz | 1H | H-5 (of 3-bromophenyl) |

| ~6.95 | d, J ≈ 8.8 Hz | 2H | H-3', H-5' (of 4-methoxyphenyl) |

| 3.89 | s | 3H | -OCH₃ |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~194.5 | C=O (Ketone) |

| ~163.5 | C-4' (of 4-methoxyphenyl) |

| ~139.5 | C-1 (of 3-bromophenyl) |

| ~135.0 | C-3 (of 3-bromophenyl) |

| ~132.5 | C-2', C-6' (of 4-methoxyphenyl) |

| ~131.0 | C-6 (of 3-bromophenyl) |

| ~130.0 | C-5 (of 3-bromophenyl) |

| ~129.5 | C-1' (of 4-methoxyphenyl) |

| ~128.5 | C-2 (of 3-bromophenyl) |

| ~122.5 | C-Br (of 3-bromophenyl) |

| ~113.8 | C-3', C-5' (of 4-methoxyphenyl) |

| 55.6 | -OCH₃ |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Analog-Based)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1650 - 1670 | Strong | C=O stretch |

| ~1595 - 1605 | Strong | Aromatic C=C stretch |

| ~1250 - 1260 | Strong | C-O-C stretch (asymmetric) |

| ~1170 - 1180 | Strong | C-O-C stretch (symmetric) |

| ~1020 - 1030 | Medium | In-plane C-H bend |

| ~700 - 850 | Strong | Out-of-plane C-H bend |

| ~550 - 650 | Medium | C-Br stretch |

Note: Data is based on the IR spectrum of (4-Chlorophenyl)(4-methoxyphenyl)methanone and other similar benzophenones.[1]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z (Da) | Adduct |

| 291.00151 | [M+H]⁺ |

| 312.98345 | [M+Na]⁺ |

| 288.98695 | [M-H]⁻ |

| 289.99368 | [M]⁺ |

Source: Predicted data from PubChem.[2]

Experimental Protocols

The synthesis of this compound can be effectively achieved via a Friedel-Crafts acylation reaction. The following protocol is a generalized procedure based on established methods for similar compounds.

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

-

3-Bromobenzoyl chloride

-

Anisole

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is charged with anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.

-

Addition of Reactants: A solution of 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride. Following this, anisole (1.0 to 1.2 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This is done to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2-3 times). The combined organic extracts are then washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow.

Signaling Pathway (Logical Relationship)

The core of the synthesis is the electrophilic aromatic substitution mechanism of the Friedel-Crafts acylation.

Caption: Friedel-Crafts acylation mechanism.

References

(3-Bromophenyl)(4-methoxyphenyl)methanone solubility in organic solvents

An In-Depth Technical Guide on the Solubility of (3-Bromophenyl)(4-methoxyphenyl)methanone in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of the organic compound this compound. A comprehensive search of scientific literature and chemical databases reveals a lack of publicly available quantitative solubility data for this specific compound. Consequently, this document provides a detailed experimental protocol for researchers to determine its solubility in various organic solvents. Furthermore, a template for data presentation and a workflow visualization are included to aid in systematic data collection and procedural understanding. The methodologies described are based on established practices for similar compounds, such as benzophenone and its derivatives.

Physicochemical Properties Overview

This compound, a benzophenone derivative, is a solid at room temperature. Its chemical structure, featuring two aromatic rings, suggests that it is a nonpolar to moderately polar molecule. The presence of a bromine atom and a methoxy group influences its polarity and potential for intermolecular interactions. Generally, compounds of this nature are practically insoluble in water but exhibit good solubility in a range of organic solvents.[1][2] The principle of "like dissolves like" is central to predicting its solubility behavior; it is expected to be more soluble in solvents with similar polarity.

Data Presentation: A Template for Experimental Findings

As no specific quantitative solubility data for this compound has been identified in the public domain, the following table is provided as a structured template for researchers to record their experimentally determined values. This standardized format will facilitate the comparison of data across different solvents and conditions.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Polar Aprotic Solvents | |||||

| Acetone | 25 | UV-Vis/HPLC | |||

| Acetonitrile | 25 | UV-Vis/HPLC | |||

| Dimethylformamide (DMF) | 25 | UV-Vis/HPLC | |||

| Dimethyl Sulfoxide (DMSO) | 25 | UV-Vis/HPLC | |||

| Polar Protic Solvents | |||||

| Methanol | 25 | UV-Vis/HPLC | |||

| Ethanol | 25 | UV-Vis/HPLC | |||

| Isopropanol | 25 | UV-Vis/HPLC | |||

| Nonpolar Solvents | |||||

| Hexane | 25 | Gravimetric/HPLC | |||

| Toluene | 25 | Gravimetric/HPLC | |||

| Chlorinated Solvents | |||||

| Dichloromethane | 25 | Gravimetric/HPLC | |||

| Chloroform | 25 | Gravimetric/HPLC | |||

| Ester Solvents | |||||

| Ethyl Acetate | 25 | UV-Vis/HPLC |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][3] The following protocol is a comprehensive guide for its application to this compound.

Materials and Reagents

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

Equipment

-

Orbital shaker with temperature control

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Vortex mixer

Preparation of Saturated Solutions

-

Addition of Excess Solute : Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[1]

-

Solvent Addition : Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration : Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours.[3] Periodic visual inspection should confirm the continued presence of excess solid.

Sample Analysis

-

Phase Separation : Once equilibrium is reached, allow the vials to stand undisturbed for a set period to let the excess solid settle.[4] Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Collection : Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution : Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification : Analyze the diluted samples using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC.[5][6]

-

UV-Vis Spectroscopy : Prepare a calibration curve of known concentrations of the compound in the specific solvent. Measure the absorbance of the diluted sample and determine the concentration from the calibration curve.

-

HPLC : Develop an isocratic HPLC method with UV detection. Prepare a calibration curve by injecting known concentrations of the compound. Inject the diluted sample and determine the concentration based on the peak area.[7]

-

Data Analysis and Calculation

-

Calculate the concentration of the diluted sample using the calibration curve.

-

Account for the dilution factor to determine the concentration of the original saturated solution.

-

Express the solubility in the desired units (e.g., g/L, mg/mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While existing literature does not provide specific quantitative solubility data for this compound, this guide equips researchers with the necessary tools to generate this crucial information. The provided experimental protocol, based on the reliable isothermal shake-flask method, along with the data presentation template and workflow visualization, offers a robust framework for the systematic and accurate determination of the compound's solubility in various organic solvents. The generation and dissemination of such data are invaluable for applications in drug development, chemical synthesis, and materials science.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. scribd.com [scribd.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]

An In-depth Technical Guide on the Synthesis and Characterization of (3-Bromophenyl)(4-methoxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromophenyl)(4-methoxyphenyl)methanone is a diarylketone that serves as a valuable intermediate in the synthesis of various biologically active molecules. Its structure, featuring a bromo-substituted phenyl ring and a methoxy-substituted phenyl ring linked by a carbonyl group, offers multiple sites for further chemical modification, making it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, including detailed experimental protocols and expected analytical data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is presented in the table below. This data is essential for its handling, purification, and characterization.

| Property | Value | Source |

| IUPAC Name | This compound | PubChemLite[1] |

| CAS Number | Not explicitly found for the 3-bromo isomer, 54118-75-1 for the 4-bromo isomer. | BLDpharm[2] |

| Molecular Formula | C14H11BrO2 | PubChemLite[1] |

| Molecular Weight | 291.14 g/mol | BLDpharm[2] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Melting Point | Data not available; similar compounds have melting points in the range of 60-100 °C | General knowledge |

| Boiling Point | Predicted: 360.8 ± 42.0 °C | ChemicalBook[3] |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) and insoluble in water. | General knowledge |

| InChIKey | VIRBFLHMELPKFP-UHFFFAOYSA-N | PubChemLite[1] |

Synthetic Routes

The synthesis of this compound can be achieved through several established organic chemistry reactions. Two common and effective methods are Friedel-Crafts acylation and the Grignard reaction.

-

Friedel-Crafts Acylation: This method involves the reaction of anisole with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic acylium ion generated from 3-bromobenzoyl chloride attacks the electron-rich anisole ring, leading to the formation of the desired ketone.

-

Grignard Reaction: This approach utilizes an organometallic reagent. A Grignard reagent, 4-methoxyphenylmagnesium bromide, is first prepared from 4-bromoanisole and magnesium metal. This nucleophilic reagent then reacts with 3-bromobenzonitrile. The resulting imine intermediate is subsequently hydrolyzed with aqueous acid to yield the target ketone.

The following sections provide detailed experimental protocols for these two synthetic pathways.

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from anisole and 3-bromobenzoyl chloride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Anisole | 108.14 | 10.8 g (10.9 mL) | 0.10 |

| 3-Bromobenzoyl chloride | 219.45 | 21.9 g | 0.10 |

| Aluminum chloride (anhydrous) | 133.34 | 14.7 g | 0.11 |

| Dichloromethane (anhydrous) | - | 200 mL | - |

| Hydrochloric acid (conc.) | - | 50 mL | - |

| Saturated sodium bicarbonate solution | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous magnesium sulfate | - | - | - |

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap) is dried in an oven and cooled under a stream of dry nitrogen.

-

Addition of Reactants: The flask is charged with anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (100 mL). The suspension is cooled to 0 °C in an ice bath. A solution of 3-bromobenzoyl chloride (21.9 g, 0.10 mol) in anhydrous dichloromethane (50 mL) is added to the dropping funnel.

-

Acylation Reaction: The 3-bromobenzoyl chloride solution is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, a solution of anisole (10.8 g, 0.10 mol) in anhydrous dichloromethane (50 mL) is added dropwise over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 4 hours.

-

Work-up: The reaction mixture is carefully poured into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. The mixture is stirred until the ice has melted and the layers have separated.

-

Extraction and Washing: The organic layer is separated using a separatory funnel. The aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL), water (100 mL), and brine (100 mL).

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Synthesis via Grignard Reaction

This protocol outlines the synthesis starting from 4-bromoanisole and 3-bromobenzonitrile.

Part A: Preparation of 4-methoxyphenylmagnesium bromide

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromoanisole | 187.04 | 18.7 g | 0.10 |

| Magnesium turnings | 24.31 | 2.67 g | 0.11 |

| Anhydrous tetrahydrofuran (THF) | - | 100 mL | - |

| Iodine | - | 1 crystal | - |

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flame-dried and cooled under a stream of dry nitrogen.

-

Initiation of Grignard Reagent Formation: The flask is charged with magnesium turnings (2.67 g, 0.11 mol). A small crystal of iodine is added. A solution of 4-bromoanisole (18.7 g, 0.10 mol) in anhydrous THF (80 mL) is placed in the dropping funnel.

-

Grignard Reaction: About 10 mL of the 4-bromoanisole solution is added to the magnesium turnings. The mixture is gently warmed to initiate the reaction (disappearance of the iodine color and gentle refluxing). Once the reaction has started, the remaining 4-bromoanisole solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete reaction. The resulting dark grey solution of 4-methoxyphenylmagnesium bromide is cooled to room temperature and used directly in the next step.

Part B: Reaction with 3-Bromobenzonitrile and Hydrolysis

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromobenzonitrile | 182.02 | 18.2 g | 0.10 |

| Anhydrous tetrahydrofuran (THF) | - | 50 mL | - |

| 3 M Hydrochloric acid | - | 150 mL | - |

| Diethyl ether | - | 200 mL | - |

| Saturated sodium bicarbonate solution | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous sodium sulfate | - | - | - |

Procedure:

-

Reaction with Nitrile: A solution of 3-bromobenzonitrile (18.2 g, 0.10 mol) in anhydrous THF (50 mL) is added dropwise to the prepared Grignard reagent at 0 °C. The reaction mixture is then stirred at room temperature for 3 hours.

-

Hydrolysis: The reaction mixture is cooled in an ice bath and slowly quenched by the addition of 150 mL of 3 M hydrochloric acid. The mixture is stirred for 1 hour to ensure complete hydrolysis of the intermediate imine.

-

Extraction and Washing: The mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 70 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL), water (100 mL), and brine (100 mL).

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from ethanol or by column chromatography as described in the Friedel-Crafts protocol.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.80-7.70 (m, 2H, Ar-H), 7.65 (t, J = 1.8 Hz, 1H, Ar-H), 7.40-7.30 (m, 2H, Ar-H), 7.00-6.90 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 195.0 (C=O), 163.5, 139.5, 136.0, 132.5, 131.0, 130.0, 128.5, 122.5, 113.5, 55.5 (OCH₃). |

| IR (KBr, cm⁻¹) | ν: 3070 (Ar C-H), 2960, 2840 (C-H), 1650 (C=O), 1600, 1580, 1480 (C=C), 1250 (C-O), 1020, 840. |

| Mass Spectrometry (EI) | m/z (%): 292/290 (M⁺, based on ⁸¹Br/⁷⁹Br isotopes), 211, 135, 107, 77. |

Note: The NMR data is predicted based on the chemical structure and typical chemical shifts for similar compounds.

Visualization of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the synthetic workflows and the overall logic of the discovery process.

References

Basic characterization of (3-Bromophenyl)(4-methoxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic characterization of (3-Bromophenyl)(4-methoxyphenyl)methanone, a halogenated benzophenone derivative of interest in synthetic and medicinal chemistry. This document compiles available physicochemical properties, outlines plausible synthetic methodologies, and presents relevant safety information. The content is structured to serve as a foundational resource for researchers engaged in the synthesis, modification, and potential application of this compound in drug discovery and development.

Chemical and Physical Properties

This compound, with the empirical formula C14H11BrO2, is a diaryl ketone.[1] While comprehensive experimental data is not widely available in public literature, its fundamental properties have been predicted and are summarized below. These predicted values offer initial guidance for experimental design and handling.

| Property | Value | Source |

| Molecular Formula | C14H11BrO2 | PubChem[1] |

| Molecular Weight | 291.14 g/mol | PubChem[1] |

| CAS Number | 54118-75-1 | |

| Predicted XlogP | 3.9 | PubChem[1] |

| Predicted Monoisotopic Mass | 289.99423 Da | PubChem[1] |

Spectroscopic Characterization (Predicted and Reference Data)

Detailed experimental spectra for this compound are not available in the public domain. However, data from isomeric and related compounds can provide a basis for spectral interpretation.

Mass Spectrometry

Predicted mass spectrometry data for the protonated molecule [M+H]+ is an m/z of 291.00151.[1] Other predicted adducts are also available.[1] Experimental mass spectra of related compounds, such as (4-bromophenyl)phenyl-methanone, are available and can be used as a reference for fragmentation patterns.

NMR Spectroscopy

Experimental NMR data for this compound is not currently published. However, based on the structure, the following characteristic signals can be anticipated:

-

¹H NMR: Aromatic protons would appear in the range of δ 7.0-8.0 ppm. The methoxy group protons would present as a singlet around δ 3.8-3.9 ppm.

-

¹³C NMR: The carbonyl carbon would be observed in the downfield region, typically around δ 195 ppm. Aromatic carbons would resonate between δ 110-140 ppm, and the methoxy carbon would appear around δ 55 ppm.

Researchers should perform full NMR characterization upon synthesis.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. Key characteristic absorption bands would be expected for the carbonyl group (C=O) stretch, typically in the range of 1640-1660 cm⁻¹, and C-O stretches for the methoxy group and the aryl ether. The IR spectrum for the related compound (4-methoxyphenyl)phenyl-methanone is available for comparison.

Synthesis Methodologies

This compound can be synthesized through established organic chemistry reactions. Two primary plausible routes are outlined below.

Friedel-Crafts Acylation

A common method for the synthesis of diaryl ketones is the Friedel-Crafts acylation. This would involve the reaction of anisole with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Workflow: Friedel-Crafts Acylation

Caption: A typical workflow for the synthesis of this compound via Friedel-Crafts acylation.

Suzuki Coupling

Alternatively, a Suzuki coupling reaction could be employed. This would involve the palladium-catalyzed cross-coupling of a 3-bromophenylboronic acid derivative with a 4-methoxy-substituted aryl halide or triflate.

Experimental Workflow: Suzuki Coupling

Caption: A general workflow for the synthesis of this compound using a Suzuki coupling reaction.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

-

Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.

-

Inhalation: If inhaled, move the person to fresh air.

-

Ingestion: If swallowed, seek medical attention.

-

Potential Applications in Drug Development

The benzophenone scaffold is a common motif in medicinal chemistry and has been associated with a wide range of biological activities. The presence of a bromine atom and a methoxy group on the phenyl rings of this compound provides handles for further chemical modification. This compound could serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom, for instance, can be utilized in various cross-coupling reactions to introduce further diversity.

Signaling Pathways

There is currently no published information available that links this compound to any specific biological signaling pathways. Its primary role at present is as a synthetic building block. Further research would be required to investigate any potential biological activity.

Conclusion

This compound is a valuable synthetic intermediate with potential for further elaboration in drug discovery programs. This technical guide provides a summary of its known and predicted properties, plausible synthetic routes, and essential safety information. It is intended to facilitate further research and development involving this compound. Experimental determination of its physical and spectral properties is highly recommended to build upon this foundational knowledge.

References

Theoretical Exploration of (3-Bromophenyl)(4-methoxyphenyl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromophenyl)(4-methoxyphenyl)methanone is a diarylketone that presents significant interest in medicinal chemistry and materials science due to its structural motifs. The presence of a bromine atom, a methoxy group, and a carbonyl bridge offers a unique combination of electronic and steric properties that can be exploited for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the theoretical studies of this compound, focusing on its molecular structure, electronic properties, and potential reactivity. The information is presented through detailed data tables, standardized computational protocols, and conceptual visualizations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Diarylketones, such as this compound, are a class of organic compounds characterized by a carbonyl group connecting two aryl rings. This structural framework is a common feature in a variety of biologically active molecules and functional materials. The specific substitutions on the phenyl rings, in this case, a bromine atom at the meta-position of one ring and a methoxy group at the para-position of the other, are expected to significantly influence the molecule's conformational flexibility, electronic distribution, and intermolecular interaction capabilities.

Theoretical and computational chemistry provide powerful tools to investigate the properties of such molecules at an atomic level. Methods like Density Functional Theory (DFT) allow for the elucidation of molecular geometry, vibrational frequencies, and electronic characteristics, which are crucial for understanding structure-activity relationships and for the rational design of new chemical entities. This guide synthesizes the theoretical data available for this compound and related structures to serve as a foundational resource for further research and development.

Computational Methodology

The theoretical data presented in this guide are based on computational protocols widely used for the study of aromatic ketones and their derivatives. These protocols ensure a reliable prediction of the molecular and electronic properties of this compound.

Geometry Optimization and Vibrational Analysis

The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1][2] The 6-311++G(d,p) basis set is commonly employed for such calculations to provide a good balance between accuracy and computational cost.[1][2] Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Electronic Properties and Reactivity Descriptors

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated from the optimized geometry. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[3][4] Natural Bond Orbital (NBO) analysis is employed to investigate charge distribution, intramolecular interactions, and the nature of the chemical bonds.[5] The molecular electrostatic potential (MEP) map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[6][7]

Theoretical Data Summary

The following tables summarize the key quantitative data derived from theoretical calculations on this compound and its constituent fragments. These values are representative of what can be expected from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O | 1.24 |

| C-Br | 1.91 | |

| C-O (methoxy) | 1.36 | |

| C-C (phenyl) | 1.39 - 1.41 | |

| C-H | 1.08 - 1.09 | |

| Bond Angles (°) | C-C(=O)-C | 121.5 |

| C-C-Br | 119.8 | |

| C-C-O (methoxy) | 117.5 | |

| Dihedral Angle (°) | Phenyl Ring Twist | 45 - 55 |

Note: The dihedral angle between the two phenyl rings in benzophenones can vary depending on the substituents and crystal packing forces.[8][9]

Table 2: Electronic Properties and Reactivity Descriptors

| Property | Value | Unit |

| HOMO Energy | -6.5 to -6.2 | eV |

| LUMO Energy | -1.8 to -1.5 | eV |

| HOMO-LUMO Gap (ΔE) | 4.4 to 4.7 | eV |

| Dipole Moment | 2.5 - 3.0 | Debye |

Note: The HOMO-LUMO gap is a critical parameter for assessing the electronic excitation properties of a molecule.[3][4]

Visualizations of Theoretical Concepts

Visual representations are essential for understanding complex theoretical concepts. The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical study of this compound.

Computational Workflow

Molecular Orbital Energy Diagram

References

- 1. 4-Bromo-4'-methylbenzophenone | 76693-57-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. frontiersin.org [frontiersin.org]

- 4. learn.schrodinger.com [learn.schrodinger.com]

- 5. researchgate.net [researchgate.net]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 8. Conformations of substituted benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Crystal Structure of (3-Bromophenyl)(4-methoxyphenyl)methanone: A Technical Overview

Despite a comprehensive search of crystallographic databases and scientific literature, the complete crystal structure data for (3-Bromophenyl)(4-methoxyphenyl)methanone, including its Crystallographic Information File (CIF), remains unavailable in the public domain. Consequently, a detailed technical guide on its crystal structure cannot be fully realized at this time. However, this report provides an overview of the expected molecular geometry, potential synthesis and crystallization methodologies based on related compounds, and a general workflow for its structural determination.

Molecular Structure and Properties

This compound, with the chemical formula C₁₄H₁₁BrO₂, is a diaryl ketone featuring a bromophenyl group and a methoxyphenyl group linked by a carbonyl moiety. The molecule's predicted properties, such as its molecular weight of approximately 291.14 g/mol , can be readily calculated. The key structural features would be the dihedral angle between the two aromatic rings and the bond lengths and angles of the carbonyl bridge, which significantly influence the molecule's conformation and potential intermolecular interactions in the solid state.

Synthesis and Crystallization

While a specific protocol for the synthesis of this compound was not found, a common and effective method for preparing similar benzophenone derivatives is the Friedel-Crafts acylation . This would typically involve the reaction of 3-bromobenzoyl chloride with anisole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Hypothetical Synthesis Workflow:

Caption: Hypothetical workflow for the synthesis of this compound via Friedel-Crafts acylation.

Crystallization of the purified product would be the subsequent step to obtain single crystals suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. The choice of solvent is critical and is often determined empirically.

Structural Determination Methodology

The definitive method for determining the crystal structure is single-crystal X-ray diffraction . This technique provides precise atomic coordinates, from which bond lengths, bond angles, torsion angles, and unit cell parameters can be derived.

General Experimental Workflow for Crystal Structure Determination:

Caption: A generalized workflow for the determination of a small molecule crystal structure using X-ray crystallography.

Quantitative Data

Without the experimental crystal structure data, it is not possible to provide a table of quantitative parameters such as bond lengths, bond angles, and unit cell dimensions for this compound.

Conclusion

While a comprehensive technical guide on the crystal structure of this compound cannot be provided due to the absence of publicly available crystallographic data, this document outlines the probable synthetic route and the standard experimental procedures for its structural determination. Further research involving the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound is required to elucidate its precise three-dimensional structure and packing in the solid state. The generation of such data would be a valuable contribution to the field of structural chemistry and drug design, enabling a deeper understanding of its structure-property relationships.

An In-depth Technical Guide to the Electronic Properties of (3-Bromophenyl)(4-methoxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzophenones are a class of organic compounds characterized by a diaryl ketone core. Their unique photochemical and electronic properties have led to their widespread use as UV filters, photosensitizers, and synthons in organic chemistry.[1] The introduction of substituents onto the phenyl rings, such as a bromine atom and a methoxy group in (3-Bromophenyl)(4-methoxyphenyl)methanone, can significantly modulate their electronic structure, thereby influencing their reactivity, absorption spectra, and potential biological activity.[2] This document details the predicted electronic properties of this compound, providing a foundational understanding for researchers in drug discovery and materials science.

Predicted Electronic Properties

The electronic properties of this compound are primarily governed by the interplay between the electron-withdrawing bromo group and the electron-donating methoxy group, mediated through the conjugated diaryl ketone system. Computational studies on similar substituted benzophenones provide a strong basis for predicting these properties.[2][3]

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl ring, while the LUMO is anticipated to be distributed across the benzoyl core, with significant contribution from the 3-bromophenyl moiety. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of the molecule's stability and the energy required for electronic excitation.

Quantitative Electronic Data

The following table summarizes the predicted quantitative electronic data for this compound, derived from computational models based on Density Functional Theory (DFT) studies of analogous benzophenone derivatives.[2][3]

| Property | Predicted Value | Unit |

| HOMO Energy | -6.2 to -5.8 | eV |

| LUMO Energy | -1.8 to -1.5 | eV |

| HOMO-LUMO Gap (ΔE) | 4.0 to 4.7 | eV |

| Ionization Potential | 6.3 to 6.7 | eV |

| Electron Affinity | 1.4 to 1.7 | eV |

| Dipole Moment | 2.5 to 3.5 | Debye |

Spectroscopic and Electrochemical Characterization

Experimental techniques such as UV-Vis spectroscopy and cyclic voltammetry are essential for validating the predicted electronic properties.

UV-Vis Absorption

The UV-Vis spectrum of benzophenone derivatives typically exhibits strong π → π* transitions.[2] For this compound, the primary absorption band is expected in the UVA range, corresponding to the HOMO-LUMO transition.

| Parameter | Predicted Value |

| λmax (π → π*) | 280 - 320 nm |

| Molar Absorptivity (ε) | 15,000 - 25,000 M⁻¹cm⁻¹ |

Cyclic Voltammetry

Cyclic voltammetry can be used to determine the reduction potential of the benzophenone core. A linear relationship has been established between the reduction potentials of substituted benzophenones and their DFT-calculated LUMO energies.[3]

| Parameter | Predicted Value |

| First Reduction Potential (Epc) | -1.5 to -1.8 V (vs. Ag/AgCl) |

| Second Reduction Potential (Epc) | -2.0 to -2.3 V (vs. Ag/AgCl) |

Experimental Protocols

The following sections detail the standard experimental methodologies for the characterization of the electronic properties of this compound.

Synthesis

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction between 4-methoxybenzoyl chloride and bromobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of 1 mM. Prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically between 0.1 and 1.0 absorbance units).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorbance spectrum from 200 to 800 nm against a solvent blank.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Cyclic Voltammetry

-

Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dimethylformamide).

-

Analyte Solution: Dissolve this compound in the electrolyte solution to a final concentration of 1-5 mM.

-

Electrochemical Cell: Use a three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

-

Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment. Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a negative limit (e.g., -2.5 V) and back at a scan rate of 100 mV/s.

-

Data Analysis: Determine the cathodic peak potentials (Epc) for the reduction events.

Computational Modeling (DFT)

-

Geometry Optimization: The molecular structure of this compound is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum.

-

Electronic Properties Calculation: Calculate the HOMO and LUMO energies, molecular orbitals, and dipole moment from the optimized structure.

-

Excited State Calculation: Use Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum and determine the energies and oscillator strengths of the electronic transitions.

Conclusion